molecular formula C6H3Cl2NO5S B3025037 2,6-Dichloro-3-nitrobenzenesulfonic acid CAS No. 276702-52-4

2,6-Dichloro-3-nitrobenzenesulfonic acid

Cat. No.: B3025037
CAS No.: 276702-52-4
M. Wt: 272.06 g/mol
InChI Key: JDZQIEWYWDTUEW-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzenesulfonic acid: is an organic compound with the molecular formula C6H3Cl2NO5S and a molecular weight of 272.06 g/mol . This compound is characterized by the presence of two chlorine atoms, one nitro group, and one sulfonic acid group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzenesulfonic acid typically involves the nitration and sulfonation of 2,6-dichlorobenzene. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives such as 2,6-dichloro-3-aminobenzenesulfonic acid.

    Reduction: Formation of 2,6-dichloro-3-aminobenzenesulfonic acid.

    Oxidation: Formation of sulfonyl chloride derivatives.

Scientific Research Applications

2,6-Dichloro-3-nitrobenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitrobenzenesulfonic acid involves its reactive functional groups:

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-3-nitrobenzenesulfonic acid is unique due to the presence of both chlorine and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications .

Biological Activity

2,6-Dichloro-3-nitrobenzenesulfonic acid (DCNBSA) is a chemical compound characterized by its molecular formula C6H3Cl2NO5SC_6H_3Cl_2NO_5S. This compound features two chlorine atoms, a nitro group, and a sulfonic acid group attached to a benzene ring. Its unique structure contributes to its diverse biological activities, which have been the subject of various research studies.

Antimicrobial Properties

Research indicates that DCNBSA exhibits significant antimicrobial activity . Various studies have demonstrated its effectiveness against a range of bacterial strains. For instance, DCNBSA has shown potential in inhibiting the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for numerous infections. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

In addition to its antimicrobial properties, DCNBSA has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have indicated that DCNBSA can reduce the viability of human cancer cell lines, including HeLa and HL-60 cells, by inducing oxidative stress and DNA damage.

The biological activity of DCNBSA can be attributed to its structural components. The nitro group can undergo reduction within biological systems to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Furthermore, the sulfonic acid group is known to participate in hydrogen bonding and ionic interactions with proteins and enzymes, potentially altering their functionality.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of DCNBSA against various bacterial strains using the disc diffusion method. Results indicated a significant inhibition zone around discs containing DCNBSA compared to controls.
  • Cytotoxicity Assays : In another study, the cytotoxic effects of DCNBSA were evaluated using MTT assays on HeLa cells. The findings showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for anticancer activity.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells Effect Observed Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AnticancerHeLa, HL-60Induction of apoptosis
CytotoxicityHeLaDose-dependent reduction in viability

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO5S/c7-3-1-2-4(9(10)11)5(8)6(3)15(12,13)14/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZQIEWYWDTUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591619
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276702-52-4
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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